SPhos Pd G4: A Technical Guide to Structure, Properties, and Catalytic Applications
SPhos Pd G4: A Technical Guide to Structure, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
SPhos Pd G4 is a fourth-generation palladium precatalyst developed by the Buchwald group.[1][2][3] It is an air- and moisture-stable compound valued for its high catalytic activity and versatility in a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4] This guide provides an in-depth overview of its chemical properties, structure, and applications, complete with experimental protocols and mechanistic diagrams.
Core Structure and Chemical Properties
SPhos Pd G4 is a well-defined Pd(II) complex. The "G4" designation refers to the fourth generation of Buchwald precatalysts, which are characterized by the methylation of the nitrogen atom on the 2-aminobiphenyl (B1664054) scaffold.[5] This structural modification enhances solubility and prevents the formation of inhibitory carbazole (B46965) byproducts that can arise from earlier generation precatalysts.[4] The catalyst incorporates the SPhos ligand, a bulky and electron-rich biaryl monophosphine (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which is crucial for its high reactivity.[5][6]
Table 1: Physical and Chemical Properties of SPhos Pd G4
| Property | Value | Reference(s) |
| IUPAC Name | Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) | [7] |
| Synonym | (Methanesulfonato-κO)[2′-(methylamino)-2-biphenylyl]palladium - dicyclohexyl(2′,6′-dimethoxy-2-biphenylyl)phosphine | [2][8] |
| CAS Number | 1599466-87-1 | [1][3] |
| Molecular Formula | C₄₀H₅₀NO₅PPdS | [1][3][7] |
| Molecular Weight | 794.29 g/mol | [1][3][7] |
| Appearance | Powder | [1][2][8] |
| Stability | Air, moisture, and thermally stable | [4] |
| ³¹P NMR (CDCl₃) | ~47.7 ppm | [5] |
Mechanism of Action and Catalytic Applications
The SPhos Pd G4 precatalyst requires activation to generate the active monoligated Pd(0) species, which then enters the catalytic cycle. This activation is typically initiated by a base and involves the reductive elimination of the N-methyl-aminobiphenyl moiety.[5]
Figure 1: Activation of SPhos Pd G4 Precatalyst.
Once activated, the L-Pd(0) complex is a highly efficient catalyst for numerous cross-coupling reactions, which are indispensable for C-C and C-N bond formation.[1][8] Its high activity allows for the coupling of challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[1]
Table 2: Applications of SPhos Pd G4 in Cross-Coupling Reactions
| Reaction Type | Substrate Scope | Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl halides with aryl/heteroaryl boronic acids | 54-95+ | [1][9] |
| Buchwald-Hartwig Amination | Aryl chlorides with amines (e.g., morpholine) | 98 | [5] |
| Heck Reaction | Aryl halides with alkenes | - | [1][8] |
| Negishi Coupling | Organozinc reagents with organohalides | - | [1][5][8] |
| Sonogashira Coupling | Terminal alkynes with aryl/vinyl halides | - | [1][8] |
| Stille Coupling | Organostannanes with organohalides | - | [1][8] |
| Hiyama Coupling | Organosilanes with organohalides | - | [1][8] |
The Suzuki-Miyaura coupling is one of the most prominent applications. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
The following sections provide generalized experimental protocols for two key reactions catalyzed by SPhos Pd G4. These should be considered starting points, and optimization may be required for specific substrates.
This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.[10][11]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos Pd G4 (0.5-2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add SPhos Pd G4, the base, and the arylboronic acid.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the aryl chloride.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
This protocol is based on established methods for C-N bond formation.[6][12][13]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
SPhos Pd G4 (1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with SPhos Pd G4 and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent. Add the aryl chloride, followed by the amine.
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for the necessary time (2-24 h).
-
Monitoring: Follow the reaction progress by an appropriate chromatographic method (TLC, GC, or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an appropriate organic solvent.
-
Extraction & Purification: Wash the combined organic extracts with brine, dry over a drying agent, filter, and concentrate. Purify the residue via flash column chromatography.
Figure 3: General Experimental Workflow for Cross-Coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPhos Pd G4 | Krackeler Scientific, Inc. [krackeler.com]
- 3. SPhos Pd G4 1599466-87-1 [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. SPhos Pd G4 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. enamine.net [enamine.net]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
